molecular formula C9H14N5Na2O4P B1667991 Benfosformin CAS No. 52658-53-4

Benfosformin

Cat. No.: B1667991
CAS No.: 52658-53-4
M. Wt: 333.19 g/mol
InChI Key: HFSIAOCWRILWLY-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benfosformin involves the reaction of biguanide with phosphorylating agents under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benfosformin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction may yield dephosphorylated products.

Scientific Research Applications

Benfosformin has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in managing hyperglycemia and related conditions.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Properties

CAS No.

52658-53-4

Molecular Formula

C9H14N5Na2O4P

Molecular Weight

333.19 g/mol

IUPAC Name

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

InChI

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2

InChI Key

HFSIAOCWRILWLY-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]

Appearance

Solid powder

Key on ui other cas no.

52658-53-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enphosformine
benphosformine, disodium salt, monohydrate
JAV 852
N-1-phosphoryl-N-5-benzylbiguanide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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